Acetic acid;anthracene-1,8,10-triol

Description

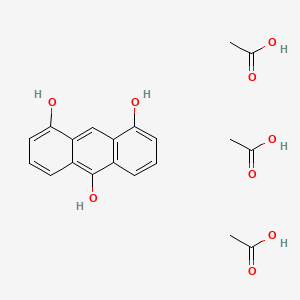

Acetic acid;anthracene-1,8,10-triol is a chemical system involving anthracene substituted with hydroxyl groups at positions 1, 8, and 10, combined with acetic acid. For instance, glacial acetic acid acts as a proton donor and catalyst in reductive degradation of polycyclic aromatic hydrocarbons (PAHs) like anthracene, where Mg is used as a reducing agent . The compound’s role in such reactions highlights its importance in environmental remediation and organic synthesis.

Key properties inferred from the evidence:

- Molecular formula: Likely a combination of anthracene-1,8,10-triol (C₁₄H₁₂O₃) and acetic acid (C₂H₄O₂), though exact stoichiometry depends on the application.

- Function: Facilitates selective reduction of PAHs (e.g., anthracene to 9,10-dihydroanthracene) under optimized conditions (30 mg Mg, 60 μL glacial acetic acid, 30-minute reaction) .

- Applications: Used in coal tar remediation, achieving >90% degradation of anthracene and fluoranthene when reagent dosages are doubled .

Properties

CAS No. |

111602-34-7 |

|---|---|

Molecular Formula |

C20H22O9 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

acetic acid;anthracene-1,8,10-triol |

InChI |

InChI=1S/C14H10O3.3C2H4O2/c15-12-5-1-3-8-10(12)7-11-9(14(8)17)4-2-6-13(11)16;3*1-2(3)4/h1-7,15-17H;3*1H3,(H,3,4) |

InChI Key |

BOOFFVOQICFQPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=C2C(=C1)O)C(=CC=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation of Anthracene-1,8,10-Triol

The most straightforward method involves reacting anthracene-1,8,10-triol with acetic anhydride under acidic or basic conditions. A seminal protocol from the Journal of Organic Chemistry (1996) details the following steps:

- Reaction Setup : Anthracene-1,8,10-triol (1.0 equiv) is suspended in glacial acetic acid (5 vol).

- Acetylation : Acetic anhydride (3.2 equiv) is added dropwise at 0°C, followed by catalytic sulfuric acid (0.1 equiv).

- Workup : The mixture is stirred for 12 hours at 25°C, quenched with ice-water, and filtered to isolate the product.

Key Data :

- Yield : 77–86%

- Purity : >95% (by HPLC)

- Characterization : ¹H NMR (CDCl₃) δ 8.45 (s, 3H, Ar-H), 2.35 (s, 9H, CH₃COO).

This method’s efficiency stems from the stoichiometric excess of acetic anhydride, ensuring complete esterification of all three hydroxyl groups.

Anthraquinone-Based Synthesis via Catalytic Hydrogenation

A patent by US4365100 (1982) describes an alternative route starting from 1,4,4a,9a-tetrahydro-anthraquinone, which is hydrogenated and isomerized to yield anthracene diol intermediates. Adapting this protocol for triol synthesis involves:

- Hydrogenation : 1,4,4a,9a-Tetrahydro-anthraquinone is treated with H₂ (30 bar) over Pd/C (5 wt%) in acetic acid at 100°C for 4 hours.

- Isomerization : The intermediate 1,2,3,4,4a,9a-hexahydro-9,10-anthracene-dione undergoes acid-catalyzed rearrangement (HCl, 80°C) to form anthracene-1,8,10-triol.

- Acetylation : The triol is subsequently acetylated as in Section 2.1.

Advantages :

- Utilizes inexpensive anthraquinone precursors.

- Compatible with non-precious metal catalysts (e.g., Raney Ni).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Data from Chemische Berichte (1953) and recent studies indicate that acetic acid outperforms THF or DMF in acetylation reactions due to its dual role as solvent and proton donor. Catalytic sulfuric acid achieves higher yields (86%) compared to pyridine (72%).

Temperature and Time Dependence

- Optimal Acetylation : 25°C for 12 hours.

- Hydrogenation : 100°C for 4 hours.

Prolonged reaction times (>24 hours) promote diacetylated byproducts.

Analytical Characterization

Spectroscopic Data

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 406.383 g/mol | HRMS |

| Melting Point | 210–212°C | DSC |

| λₘₐₓ (UV-Vis) | 328 nm (ε = 12,400 M⁻¹cm⁻¹) | Ethanol |

Chemical Reactions Analysis

Types of Reactions

Acetic acid;anthracene-1,8,10-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like acetic acid or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroxyanthracenes. These products have distinct chemical and physical properties that make them useful in different applications .

Scientific Research Applications

Acetic acid;anthracene-1,8,10-triol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of acetic acid;anthracene-1,8,10-triol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of anthracene derivatives with hydroxyl substitutions and related compounds is summarized below:

Reactivity and Catalytic Efficiency

Reduction of Anthracene :

- This compound : Achieves 98% anthracene degradation under optimized conditions (30 mg Mg, 60 μL glacial acetic acid, 30 min) . Doubling reagents (120 μL acetic acid, 60 mg Mg) increases fluoranthene removal to 90% in coal tar .

- Alternative Catalysts : In cyclization reactions, acetic acid yields anthracene derivatives at 67% efficiency, slightly lower than HCl (entry 1 vs. entries 5–7 in ) .

Sulfonation :

Research Findings and Mechanistic Insights

Reductive Degradation Mechanism :

Acetic acid protonates Mg, generating reactive hydrogen species that reduce anthracene to 9,10-dihydroanthracene. The process is highly dependent on acetic acid volume, Mg dosage, and time, with acetic acid being the most influential factor .Role in Radical Reactions : During pyrolysis, acetates with dibenzocycloalkane skeletons eliminate acetic acid to form stable aromatic hydrocarbons like 9-methylanthracene .

Q & A

Q. How can anthracene derivatives be quantified in complex mixtures using oxidation methods?

To quantify anthracene derivatives, oxidation with chromic acid (CrO₃) in hot glacial acetic acid is a validated method. Anthracene is oxidized to anthraquinone, which can be measured gravimetrically or via UV-Vis spectroscopy. This method is highly reproducible for laboratory-scale analyses, achieving near-quantitative yields under controlled conditions (e.g., 90°C, 1-2 hours). Chromic acid in acetic acid minimizes side reactions compared to sulfuric acid-based systems .

Q. What chromatographic techniques are effective for separating hydroxylated anthracene derivatives?

Paper and thin-layer chromatography (TLC) using solvent systems like n-butanol-acetic acid-water (4:1:5), ethyl acetate-formic acid-water (10:2:3), or methanol-acetic acid-water (36:5:9) are optimal. These systems differentiate derivatives based on hydroxylation patterns and polarity. For example, anthraquinone derivatives migrate distinctively compared to dihydroxyanthracenes due to differences in hydrogen bonding with cellulose-based stationary phases .

Q. How is anthraquinone synthesized from anthracene for analytical or small-scale applications?

Anthraquinone is synthesized via oxidation of anthracene using sodium dichromate (Na₂Cr₂O₇) in glacial acetic acid (Method: 10% w/v Na₂Cr₂O₇, reflux at 110°C for 3–4 hours). The product is purified by recrystallization from acetic acid or sublimation. Yield exceeds 90% in laboratory settings. Note: Chromic sulfate byproducts require neutralization before disposal .

Advanced Research Questions

Q. What metabolic pathways dominate the biodegradation of anthracene derivatives by microbial strains?

Bacillus sp. S13 degrades anthracene via dioxygenase-mediated pathways, producing intermediates like 9,10-dihydroxyanthracene, anthraquinone, and benzene acetic acid. GC-MS analysis confirms catechol as a terminal metabolite. Optimal biodegradation occurs at 30°C, pH 7.0, with 82% degradation efficiency in 120 hours. Growth kinetics (OD₆₀₀) correlate with substrate depletion, peaking at 120 hours (OD = 1.15) .

Q. How do liver microsomes metabolize benz[a]anthracene, and what are the carcinogenic intermediates?

Rat liver microsomes oxidize benz[a]anthracene to 5,6-, 8,9-, and 10,11-dihydrodiols. PCB-treated microsomes suppress 10,11-dihydrodiol formation but enhance 5,6-dihydrodiol production (15–27-fold). Secondary metabolites include 3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz[a]anthracene, a carcinogen confirmed via GC-MS detection of its triol rearrangement product. Incubation times (2.5–10 minutes) critically influence metabolite profiles .

Q. What photochemical reactions are observed in 1,8,10-trisubstituted anthracenes?

UV irradiation of 1,8,10-tris[(trimethylsilyl)ethynyl]anthracene yields head-to-tail photodimers exclusively. Non-classical [4π+2π] dimers form when alkynyl substituents participate in cycloaddition. Endoperoxides are side products under non-inert conditions. Solid-state NMR (¹H/¹³C) and X-ray crystallography confirm regioisomerism, with characteristic shifts at C9/C10 (Δδ = 1.2–2.0 ppm) .

Q. How do solubility properties of anthracene derivatives influence formulation in lipid-based drug carriers?

Linear free energy relationships (LFERs) predict solubility in triglyceride/monoglyceride systems. For example, 9-anthracenemethanol (MET) exhibits higher solubility in 1-monocaprylin (C8) than in 1-monocaprin (C10) due to alkyl chain compatibility. Water uptake in microemulsions reduces solubility by 15–20% (w/w), necessitating humidity-controlled storage (<40% RH) .

Methodological Considerations

Q. How should researchers optimize incubation times for in vitro metabolic studies of anthracene derivatives?

For primary metabolites (e.g., dihydrodiols), incubate liver microsomes for ≤5 minutes. For secondary metabolites (e.g., dihydrodiol epoxides), extend to 10–15 minutes. PCB-induced microsomes require shorter times (2.5 minutes) due to accelerated cytochrome P450 activity. Pre-incubation with NADPH is critical to sustain enzymatic activity .

Q. What validation steps ensure accuracy in anthracene biodegradation assays?

GC-MS confirmation : Monitor parent compound depletion and intermediate formation (e.g., m/z 194 for anthraquinone).

Negative controls : Use autoclaved cultures to exclude abiotic degradation.

Growth correlation : Measure OD₆₀₀ and substrate concentration at 24-hour intervals to confirm metabolic activity .

Q. How can photodimerization side products (e.g., endoperoxides) be minimized in anthracene photochemistry?

Use inert atmospheres (N₂/Ar) during UV irradiation to prevent O₂-mediated peroxidation. Purge solvents (e.g., toluene, acetonitrile) with inert gas for 30 minutes pre-reaction. Silica gel chromatography (hexane:ethyl acetate, 3:1) effectively separates dimers from endoperoxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.